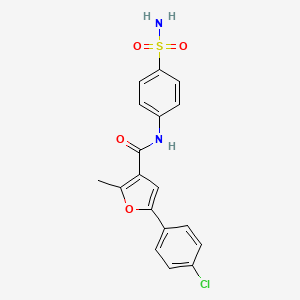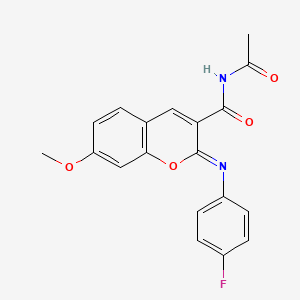
(Z)-N-acetyl-2-((4-fluorophenyl)imino)-7-methoxy-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-acetyl-2-((4-fluorophenyl)imino)-7-methoxy-2H-chromene-3-carboxamide, also known as 'Fluoro-AM1', is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of chromene derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of Fluoro-AM1 is not fully understood, but it is believed to involve the inhibition of key signaling pathways involved in cancer cell proliferation and survival. Specifically, Fluoro-AM1 has been shown to inhibit the activity of the protein kinase AKT, which is known to play a critical role in cancer cell survival. In addition, Fluoro-AM1 has been found to induce the expression of genes involved in apoptosis, which leads to the death of cancer cells.
Biochemical and Physiological Effects:
Fluoro-AM1 has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to exhibit anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Fluoro-AM1 has also been found to exhibit anti-viral activity against a range of viruses, including HIV and hepatitis C.
Avantages Et Limitations Des Expériences En Laboratoire
Fluoro-AM1 has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities with high purity. This makes it ideal for use in in vitro studies and animal experiments. However, one limitation of Fluoro-AM1 is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in clinical settings.
Orientations Futures
There are several future directions for research on Fluoro-AM1. One area of research is to further elucidate its mechanism of action and identify its molecular targets. This will help to optimize its use in cancer treatment and other therapeutic applications. Another area of research is to explore the potential of Fluoro-AM1 as a drug delivery agent for targeted cancer therapies. Finally, there is a need to conduct further studies to evaluate the safety and efficacy of Fluoro-AM1 in clinical settings.
Méthodes De Synthèse
The synthesis of Fluoro-AM1 involves the reaction of 2H-chromene-3-carboxylic acid with 4-fluoroaniline in the presence of acetic anhydride and a catalyst. The resulting product is then acetylated using acetic anhydride to obtain the final compound. This method has been optimized to produce high yields of Fluoro-AM1 with high purity.
Applications De Recherche Scientifique
Fluoro-AM1 has been extensively studied for its potential applications in scientific research. One of the key areas of research has been in the field of cancer treatment. Studies have shown that Fluoro-AM1 exhibits potent anti-tumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
N-acetyl-2-(4-fluorophenyl)imino-7-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c1-11(23)21-18(24)16-9-12-3-8-15(25-2)10-17(12)26-19(16)22-14-6-4-13(20)5-7-14/h3-10H,1-2H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNOMYXHFGDFJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

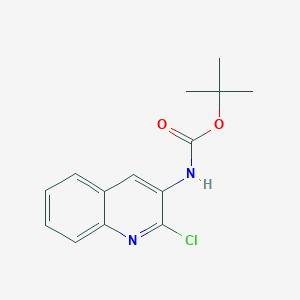
![(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2852478.png)
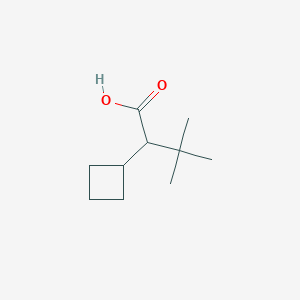
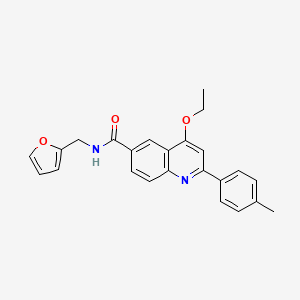
![4-Methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2852484.png)

![1-(3-methoxyphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2852488.png)
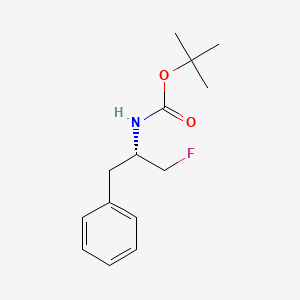
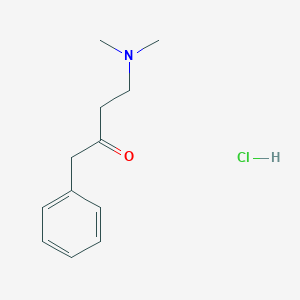
![2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2852491.png)
![6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2852492.png)


